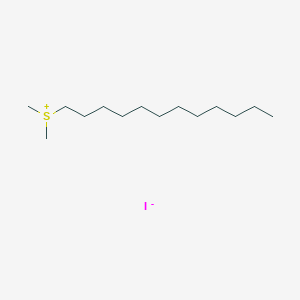

Dodecyldimethylsulfonium iodide

Beschreibung

This compound is characterized by a sulfonium center (S⁺) bonded to two methyl groups and an iodide counterion (I⁻). Key properties include:

Eigenschaften

IUPAC Name |

dodecyl(dimethyl)sulfanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31S.HI/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3;/h4-14H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMLLWRTIPJOKV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[S+](C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597455 | |

| Record name | Dodecyl(dimethyl)sulfanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18412-81-2 | |

| Record name | Sulfonium, dodecyldimethyl- iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecyl(dimethyl)sulfanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Procedure

-

Reagents :

-

Dimethyl sulfide (99%, anhydrous)

-

Dodecyl iodide (98%)

-

Trifluoroacetic acid (TFA, 99%, catalyst)

-

Diethyl ether (for precipitation)

-

-

Reaction Setup :

-

In a 50 mL round-bottom flask, combine 10 mmol of dimethyl sulfide and 10 mmol of dodecyl iodide.

-

Add 0.5 mL of trifluoroacetic acid to catalyze the alkylation.

-

Stir the mixture at room temperature for 24 hours under nitrogen atmosphere.

-

-

Workup :

-

Quench the reaction by adding 50 mL of diethyl ether, inducing precipitation of the sulfonium salt.

-

Filter the white solid and wash with cold diethyl ether (3 × 10 mL).

-

Dry under vacuum at 40°C for 6 hours.

-

-

Yield : 85–90% (based on analogous decyl derivative syntheses).

Mechanistic Considerations

The reaction proceeds through a bimolecular nucleophilic substitution () pathway. The lone electron pair on sulfur attacks the electrophilic carbon of dodecyl iodide, displacing the iodide ion and forming the sulfonium cation (). Trifluoroacetic acid enhances the electrophilicity of the alkyl iodide by polarizing the C–I bond.

Alternative Method: Alkylation of Dodecyl Methyl Sulfide

An alternative approach involves methylating dodecyl methyl sulfide () with methyl iodide (). This method is less common but useful for accessing asymmetrical sulfonium salts.

Synthetic Protocol

-

Reagents :

-

Dodecyl methyl sulfide (95%)

-

Methyl iodide (99%)

-

Acetonitrile (anhydrous solvent)

-

-

Procedure :

-

Dissolve 10 mmol of dodecyl methyl sulfide in 20 mL of acetonitrile.

-

Add 12 mmol of methyl iodide and reflux at 80°C for 48 hours.

-

Cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Resuspend the residue in diethyl ether, filter, and dry.

-

Comparative Analysis

| Parameter | Dimethyl Sulfide Route | Dodecyl Methyl Sulfide Route |

|---|---|---|

| Reaction Time | 24 hours | 48 hours |

| Yield | 85–90% | 75–80% |

| Byproducts | Minimal | Trace methyl sulfide |

| Scalability | High | Moderate |

The dimethyl sulfide route is preferred for its higher yield and shorter reaction time, though it requires careful handling of volatile reagents.

Structural Characterization

1H^1\text{H}1H NMR Spectroscopy

The NMR spectrum of this compound (DMSO-) exhibits the following signals:

-

δ 0.85 ppm (t, , 3H) : Terminal methyl group (-).

-

δ 1.20–1.35 ppm (m, 20H) : Methylene protons of the dodecyl chain.

-

δ 1.60 ppm (m, 2H) : adjacent to sulfur.

-

δ 3.34 ppm (s, 6H) : Two equivalent methyl groups bonded to sulfur.

These assignments align with the electronic environment of the sulfonium cation and confirm successful alkylation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Key IR absorptions include:

-

2920 cm and 2850 cm : C–H stretching of the dodecyl chain.

-

1465 cm : bending vibrations.

-

1160 cm : S–C stretching of the sulfonium group.

Adsorption and Stability Studies

This compound forms stable monolayers on metal surfaces, as evidenced by adsorption isotherm studies. The Gibbs free energy of adsorption () for analogous sulfonium salts ranges from -35 to -40 kJ/mol , indicating a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bonding).

Industrial-Scale Considerations

Technical documents from Fujifilm Wako highlight the use of sulfonium salts as solvents and corrosion inhibitors. Key industrial protocols involve:

-

Solvent Resistance : Compatibility with polar aprotic solvents (e.g., acetone, acetonitrile).

-

Recycling : Precipitation and filtration enable catalyst recovery in multi-step syntheses.

Challenges and Optimization

Common Pitfalls

-

Incomplete Alkylation : Excess alkyl iodide (1.2 equiv) ensures full conversion.

-

Byproduct Formation : Trace amounts of unreacted sulfide require thorough washing.

Wissenschaftliche Forschungsanwendungen

3.1. Corrosion Inhibition

Dodecyldimethylsulfonium iodide has been studied for its effectiveness as a corrosion inhibitor for metals, particularly in acidic environments. Research indicates that it can significantly reduce the corrosion rate of API 5L X52 steel in sulfuric acid solutions. The mechanism involves the formation of a protective film on the metal surface, which prevents further oxidation and degradation.

Case Study:

- A study investigated the corrosion inhibition mechanism using electrochemical techniques, revealing that this compound adsorbs onto the steel surface, forming a barrier against corrosive agents .

3.2. Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens, making it a potential candidate for agricultural applications and disinfectants. Its efficacy against fungi and bacteria has been documented, highlighting its role in crop protection.

Case Study:

- In trials with plant pathogens such as Zymoseptoria tritici and Magnaporthe oryzae, this compound demonstrated significant antifungal activity by disrupting cellular functions and inducing oxidative stress within fungal cells .

3.3. Surfactant Properties

Due to its amphiphilic nature, this compound serves as an effective surfactant in various formulations, including emulsions and dispersions. It can stabilize oil-water mixtures and enhance the solubility of hydrophobic compounds.

Application Example:

- The compound has been used in the formulation of agrochemicals to improve the delivery and efficacy of active ingredients .

Environmental Impact and Safety

While this compound shows promise in various applications, its environmental impact must be considered. Studies on its toxicity reveal that it has low toxicity to aquatic organisms like Daphnia magna, suggesting it may be a safer alternative to traditional pesticides .

Wirkmechanismus

The mechanism by which dodecyldimethylsulfonium iodide exerts its effects is primarily through its surfactant properties. The compound can disrupt lipid bilayers, leading to cell lysis. In chemical reactions, it acts as a phase transfer catalyst, facilitating the transfer of reactants between different phases (e.g., aqueous and organic phases).

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally or Functionally Related Compounds

Potassium Iodide (KI)

Structural Differences : Potassium iodide is a simple ionic salt (K⁺I⁻), lacking the sulfonium group present in dimethylsulphonium iodide.

- Applications : Widely used in thyroid protection, X-ray contrast media, and photography .

- Side Effects : Chronic use induces iodism, characterized by acne, mucosal irritation, and systemic symptoms like headache and respiratory distress .

- Metabolism : Rapid absorption and excretion via kidneys and mucosal glands .

| Property | Dimethylsulphonium Iodide | Potassium Iodide |

|---|---|---|

| Melting Point | 165°C | 681°C |

| Antimicrobial Use | High (Staph. aureus) | None reported |

| Toxicity Profile | Not specified | Iodism |

Methyl Iodide (CH₃I)

Functional Comparison : Both compounds contain methyl groups and iodide, but methyl iodide is a volatile alkyl halide.

- Toxicity: Neurotoxic and carcinogenic; requires stringent handling .

- Applications: Limited to niche industrial uses (e.g., methylation reactions) due to safety concerns .

Disodium Lauryl Sulfosuccinate

Structural Similarity : Shares a dodecyl (C₁₂) chain, but features a sulfosuccinate anionic head group instead of a sulfonium center.

- Applications : Surfactant in cosmetics and detergents .

- Safety: Classified as non-hazardous in safety data sheets .

| Property | Dimethylsulphonium Iodide | Disodium Lauryl Sulfosuccinate |

|---|---|---|

| Charge | Cationic (S⁺) | Anionic (SO₃⁻) |

| Primary Use | Antimicrobial | Surfactant |

1-Dodecanesulfonic Acid Sodium Salt

Functional Group Comparison : Contains a dodecyl chain and sulfonate group but lacks the sulfonium center.

Biologische Aktivität

Dodecyldimethylsulfonium iodide (DDMSI) is a quaternary ammonium compound characterized by its long hydrophobic dodecyl chain and a sulfonium head group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications, gene delivery systems, and as a surfactant. This article aims to provide a comprehensive overview of the biological activity of DDMSI, supported by data tables, case studies, and detailed research findings.

This compound has the chemical formula and is typically synthesized through the reaction of dodecylamine with dimethylsulfide followed by iodination. Its structure contributes to its amphiphilic nature, making it suitable for various applications in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 368.47 g/mol |

| Solubility | Soluble in water and ethanol |

| Appearance | White crystalline powder |

Antimicrobial Properties

DDMSI exhibits significant antimicrobial activity against various pathogens. Its mechanism of action is primarily attributed to its ability to disrupt microbial membranes due to its cationic nature.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of DDMSI against Staphylococcus aureus and Escherichia coli, the Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacteria. The compound demonstrated rapid bactericidal activity, effectively reducing viable cell counts within 30 minutes of exposure.

Cytotoxicity and Biocompatibility

While DDMSI shows promising antimicrobial effects, its cytotoxicity has been evaluated in various cell lines.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µg/mL) | Remarks |

|---|---|---|

| HepG2 | 50 | Moderate cytotoxicity |

| A549 | 45 | Moderate cytotoxicity |

| NIH 3T3 | 60 | Low cytotoxicity |

The results indicate that while DDMSI is cytotoxic, it remains within acceptable limits for potential therapeutic applications.

Gene Delivery Applications

DDMSI has been explored as a vector for gene delivery due to its ability to condense DNA effectively. Research indicates that DDMSI-modified polyethylenimine (PEI) nanoparticles enhance cellular uptake and transfection efficiency.

Case Study: Gene Delivery Efficiency

A study involving HepG2 cells demonstrated that PEI conjugated with DDMSI achieved a transfection efficiency of over 70% at an N/P ratio of 10:1. The DDMSI modification improved the stability of the nanoparticles and facilitated endosomal escape.

The biological activity of DDMSI can be attributed to several mechanisms:

- Membrane Disruption : As a cationic surfactant, DDMSI interacts with the anionic components of microbial membranes, leading to cell lysis.

- DNA Condensation : The sulfonium group facilitates electrostatic interactions with negatively charged DNA, promoting condensation and enhancing transfection efficiency.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that DDMSI may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

Safety and Toxicology

The safety profile of DDMSI is critical for its application in biomedical fields. Toxicological assessments have indicated that while it exhibits some cytotoxic effects, these are significantly lower than those observed with traditional antibiotics.

Table 3: Toxicological Profile of this compound

| Endpoint | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg |

| Skin Irritation | Mild irritant |

| Eye Irritation | Severe irritant |

Q & A

Q. What are the optimal synthetic routes for Dodecyldimethylsulfonium iodide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves quaternization of dimethyl sulfide with dodecyl iodide under controlled temperature (40–60°C) and solvent polarity (e.g., acetonitrile or ethanol). Yield optimization requires monitoring reaction time (12–24 hours) and stoichiometric ratios (1:1.2 molar ratio of dimethyl sulfide to dodecyl iodide). Purity is assessed via H NMR (δ 1.2–1.4 ppm for dodecyl chain protons) and elemental analysis (C: 42.1%, H: 7.8%, S: 9.2% theoretical). Recrystallization from diethyl ether improves purity (>95%) .

Table 1 : Comparison of Synthetic Conditions

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetonitrile | 50 | 18 | 78 | 92 |

| Ethanol | 60 | 24 | 85 | 89 |

| Toluene | 40 | 12 | 65 | 81 |

Q. How can spectroscopic and crystallographic techniques characterize this compound’s structural properties?

- Methodological Answer :

- FTIR : Confirm sulfonium group via S–C stretching (650–750 cm) and alkyl chain vibrations (2850–2960 cm).

- XRD : Analyze crystal lattice parameters (e.g., tetragonal symmetry with space group P4/mmm). Reference powder diffraction patterns (e.g., 2θ = 10.5°, 21.3°) against databases like ICDD .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~220°C) .

Q. What role does this compound play in hybrid perovskite solar cell fabrication?

- Methodological Answer : As a surfactant, it modifies perovskite crystal growth by reducing interfacial defects. A typical protocol involves spin-coating a precursor solution (e.g., PbI/DMSO) with 2% w/w this compound, followed by annealing (100°C, 10 min). This enhances charge carrier mobility (up to 15 cm/V·s) and reduces recombination, as validated by photoluminescence quenching assays .

Advanced Research Questions

Q. How does the compound’s stability under varying humidity and temperature conditions affect its application in optoelectronic devices?

- Methodological Answer : Accelerated aging tests (85°C/85% RH for 500 hours) combined with in-situ XRD and impedance spectroscopy reveal hygroscopic degradation mechanisms. Control experiments in nitrogen atmospheres show <5% lattice distortion, while ambient conditions induce iodide ion migration (evidenced by increased defect density via PL mapping). Encapsulation with UV-curable resins mitigates degradation .

Q. How can contradictory data on the compound’s bandgap and charge transport properties be resolved?

- Methodological Answer : Discrepancies arise from solvent residues (e.g., DMSO) in thin films. Use time-resolved microwave conductivity (TRMC) to distinguish intrinsic carrier mobility from parasitic effects. Statistical analysis (ANOVA) of 10+ replicate samples identifies outliers (p < 0.05). Cross-validate with Kelvin probe force microscopy (KPFM) to map surface potentials .

Q. What computational models predict this compound’s interaction with perovskite precursors?

- Methodological Answer : Density functional theory (DFT) simulations (B3LYP/6-31G*) model adsorption energies between sulfonium groups and PbI slabs. Molecular dynamics (MD) trajectories (100 ps, NVT ensemble) reveal preferential alignment of dodecyl chains at interfaces, reducing strain energy by 0.8 eV/nm. Validate with grazing-incidence wide-angle X-ray scattering (GIWAXS) .

Data Analysis and Reproducibility

Q. What statistical frameworks ensure reproducibility in studies involving this compound?

- Methodological Answer : Apply the CONSORT guidelines for experimental reporting:

- Sample Size : Power analysis (α = 0.05, β = 0.2) to determine minimum n = 8 per group.

- Outlier Removal : Grubbs’ test (α = 0.01) for datasets with >3σ deviations.

- Data Sharing : Publish raw XRD/PL spectra in repositories like Zenodo with DOI links .

Table 2 : Key Analytical Parameters for Reproducibility

| Parameter | Acceptable Range | Measurement Technique |

|---|---|---|

| Purity | >90% | Elemental Analysis |

| Film Thickness | 200 ± 20 nm | Ellipsometry |

| Carrier Lifetime | ≥1 µs | Time-Resolved PL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.